molecular formula C18H24N2O5S2 B2881070 4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 941900-38-5

4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2881070
CAS No.: 941900-38-5
M. Wt: 412.52
InChI Key: AQZRUVGYJACUSH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by:

  • Methoxy group at position 4 of the benzene ring, which enhances electron density and influences solubility .
  • Isopropyl group on the sulfonamide nitrogen, which modulates steric hindrance and lipophilicity .

Properties

IUPAC Name

4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S2/c1-13(2)19-26(21,22)16-10-11-18(25-5)17(12-16)20(4)27(23,24)15-8-6-14(3)7-9-15/h6-13,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRUVGYJACUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Sulfonamides are known for their antibacterial properties, but this compound's specific biological effects and mechanisms of action remain under investigation.

Chemical Structure and Properties

The compound's chemical formula is C18H24N2O4S2C_{18}H_{24}N_{2}O_{4}S_{2}, which indicates the presence of multiple functional groups that may interact with biological systems. The structure includes a methoxy group, a sulfonamide moiety, and an isopropyl group, contributing to its pharmacological profile.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to 4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido) have shown effectiveness against various Gram-positive and Gram-negative bacteria. Research indicates that the presence of the sulfonamide group is crucial for the inhibition of bacterial growth, likely through interference with folate synthesis pathways in bacteria .

Cardiovascular Effects

In an experimental study using isolated rat heart models, related sulfonamide compounds demonstrated significant effects on perfusion pressure and coronary resistance. Specifically, compounds with similar structural features showed a decrease in coronary resistance, suggesting potential cardiovascular applications . The interaction with calcium channels has been hypothesized as a mechanism through which these compounds exert their effects .

Pharmacokinetics

Understanding the pharmacokinetic parameters is essential for evaluating the therapeutic potential of any drug candidate. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles for sulfonamide derivatives. These studies often utilize computational tools like SwissADME to forecast how modifications in chemical structure can influence pharmacokinetic behavior .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the sulfonamide structure significantly impacted antimicrobial potency .
  • Cardiovascular Impact : In another case study involving isolated heart preparations, a derivative closely related to our compound reduced coronary resistance significantly over time compared to controls. This supports the hypothesis that such compounds could be beneficial in managing cardiovascular conditions .

Table: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
AntimicrobialVarious sulfonamidesInhibition of bacterial growth
CardiovascularRelated sulfonamidesDecreased coronary resistance
AntiviralN-phenylbenzamide derivativesInhibition of HBV replication

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or substituent similarities:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 4-OCH₃, 3-(N-Me-4-MeC₆H₄SO₂NH), N-(i-Pr) ~435.5* High steric bulk, potential for selective interactions -
N-(4-Methoxyphenyl)benzenesulfonamide () 4-OCH₃, N-(4-MeO-C₆H₄) 277.32 Simpler structure; crystallographically characterized .
4-(N-Methyl4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)butanamide (BJ14793, ) 4-(N-Me-4-MeC₆H₄SO₂NH), N-(thiazolyl) 353.46 Bioactive heterocyclic amide; potential kinase inhibition .
N-[2-(4-Fluorophenyl)ethyl]-4-methoxy-3-{4-[4-(2-methylbutan-2-yl)benzene-1-sulfonyl]piperazin-1-yl}benzene-1-sulfonamide () 4-OCH₃, 3-(piperazinyl-sulfonyl), N-(fluoroarylethyl) ~625.8 Dual sulfonamide groups; designed for high-affinity protein binding .
4-Amino-N-(5-chloroquinoxalin-2-yl)benzene-1-sulfonamide () 4-NH₂, N-(chloroquinoxalinyl) 337.77 Anticancer applications; amino group enhances solubility .

*Calculated based on formula C₁₈H₂₃N₂O₅S₂.

Challenges and Limitations

  • Synthetic Complexity : The target compound’s multiple substituents may require multi-step synthesis, as seen in (Pd-catalyzed cross-coupling) .
  • Solubility : High molecular weight and hydrophobic groups (e.g., N-methyl-4-methylbenzenesulfonamido) could reduce aqueous solubility, necessitating formulation optimization .

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